molecular formula C24H21BrN4O4 B11467303 ethyl 6-(3-bromobenzoyl)imino-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

ethyl 6-(3-bromobenzoyl)imino-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

Cat. No.: B11467303
M. Wt: 509.4 g/mol
InChI Key: SPOKOMMBDIBXQV-UHFFFAOYSA-N
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Description

The compound’s systematic name is quite a mouthful, so let’s break it down. It consists of several key components:

    Ethyl Group (C2H5): The ethyl group (C2H5) is attached to the nitrogen atom in the imino moiety.

    3-Bromobenzoyl Group: This group contains a benzene ring with a bromine atom (Br) and a carbonyl group (C=O) attached.

    1,7,9-Triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene: This complex fused ring system forms the core structure of the compound.

Preparation Methods

Synthetic Routes:: The synthesis of this compound involves several steps. One possible synthetic route includes the following reactions:

    Biginelli Reaction: Start with 3-bromobenzoyl chloride and ethyl acetoacetate. Under acidic conditions, these reactants undergo a multicomponent reaction to form the triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene ring system.

    Imine Formation: The imino group is introduced by reacting the product from step 1 with an amine (e.g., ammonia or an amine derivative).

Industrial Production:: Industrial-scale production methods may involve modifications of the above synthetic route, optimization for yield, and purification steps.

Chemical Reactions Analysis

Reactions::

    Oxidation: The carbonyl group in the benzoyl moiety can undergo oxidation.

    Reduction: Reduction of the imine group can yield the corresponding amine.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or alkoxides.

Major Products::
  • Oxidation: Benzoyl group becomes benzoic acid.
  • Reduction: Imino group becomes an amine.
  • Substitution: Bromine atom is replaced by the nucleophile.

Scientific Research Applications

This compound has diverse applications:

    Medicine: Investigated for potential therapeutic effects due to its unique structure.

    Chemical Biology: Used as a probe to study biological processes.

    Industry: May serve as a precursor for other complex molecules.

Mechanism of Action

The exact mechanism remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

While this compound is unique, it shares features with other heterocyclic compounds. Similar compounds include:

    Benzimidazoles: Contain a similar bicyclic ring system.

    Pyridines: Share the nitrogen-containing heterocycle.

Properties

Molecular Formula

C24H21BrN4O4

Molecular Weight

509.4 g/mol

IUPAC Name

ethyl 6-(3-bromobenzoyl)imino-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

InChI

InChI=1S/C24H21BrN4O4/c1-4-33-24(32)18-13-17-20(26-19-10-5-6-11-28(19)23(17)31)29(14(2)3)21(18)27-22(30)15-8-7-9-16(25)12-15/h5-14H,4H2,1-3H3

InChI Key

SPOKOMMBDIBXQV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=NC(=O)C4=CC(=CC=C4)Br)C(C)C

Origin of Product

United States

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